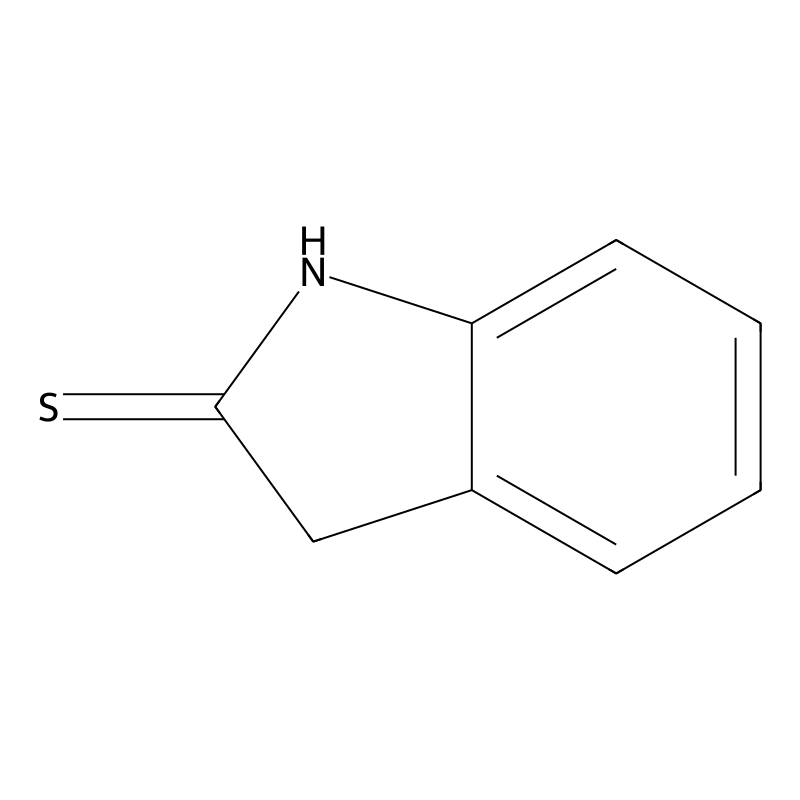

Indoline-2-thione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Novel Heterocycles: Indoline-2-thione serves as a valuable starting material for synthesizing various complex heterocyclic compounds, including thienoindoles, oxindoles, and benzothiazoles. These newly formed molecules possess diverse biological activities and are being explored for their potential in drug discovery [].

Biological Activity Exploration:

- Antibacterial and Antifungal Properties: Studies have shown that indoline-2-thione and its derivatives exhibit promising antibacterial and antifungal activities against various pathogens. This makes them potential candidates for the development of novel antibiotics and antifungals [].

- Cytoprotective and Antioxidant Effects: Research suggests that indoline-2-thione derivatives might possess cytoprotective and antioxidant properties, potentially offering protection against cell damage and oxidative stress [].

Photochemical Properties:

- Light-Activated Reactions: Indoline-2-thione exhibits unique photochemical properties, meaning it undergoes specific reactions when exposed to light. This characteristic makes it a potential candidate for studying light-induced processes in various fields, including photocatalysis and solar energy conversion [].

Other Research Areas:

Indoline-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C₈H₇NS. It belongs to the class of cyclic thioamides or thiolactams and is characterized by a five-membered ring structure that includes both nitrogen and sulfur atoms. This compound is known for its distinctive properties, including its ability to undergo various

- Toxicity: Data on the specific toxicity of Indoline-2-thione is limited. However, due to the presence of the thione group, it is recommended to handle it with care as it might possess similar irritant properties to other thione-containing compounds.

- Flammability: Information on flammability is not readily available. It is advisable to handle it with caution around open flames or heat sources.

Research indicates that indoline-2-thione exhibits biological activities that may be of interest for pharmaceutical applications. Its derivatives have shown potential antibacterial and antifungal properties, making them candidates for further investigation in drug development. The specific mechanisms of action are still under exploration, but the presence of sulfur in its structure is believed to contribute to its bioactivity .

Several methods have been developed for synthesizing indoline-2-thione:

- Conventional Methods: Traditional synthetic routes often involve the reaction of indoles with thioketones or thiocarbamates under acidic or basic conditions.

- Multicomponent Reactions: More recent approaches utilize multicomponent reactions that combine indoles, carbon disulfide, and amines or aldehydes to yield indoline-2-thione efficiently .

- Photochemical Methods: Photochemical synthesis techniques have also been explored, where light-induced reactions facilitate the formation of indoline-2-thione from suitable precursors .

Studies on the interactions of indoline-2-thione with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, indicating possible applications in catalysis and sensor technology. Additionally, interaction studies have shown that derivatives of indoline-2-thione can exhibit enhanced biological activities compared to the parent compound .

Indoline-2-thione shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Indole | Contains nitrogen | Basic structure; lacks sulfur |

| Thioindole | Contains sulfur | Similar reactivity; different ring structure |

| Benzothiazole | Contains nitrogen and sulfur | Used in medicinal chemistry; distinct aromaticity |

| Thiophene | Contains sulfur | Aromatic compound; different reactivity profile |

Indoline-2-thione's unique five-membered ring structure containing both nitrogen and sulfur sets it apart from these similar compounds, contributing to its distinctive reactivity and biological activity.

Classical thiation methodologies employing phosphorus pentasulfide represent fundamental approaches for the synthesis of indoline-2-thione derivatives [1] [2]. Phosphorus pentasulfide serves as one of the oldest and most established thionating agents for organic compounds, demonstrating particular efficacy in converting carbonyl-containing precursors to their corresponding thiocarbonyl analogs [3] [4].

The phosphorus pentasulfide-mediated synthesis typically involves the conversion of indolin-2-one precursors through direct thionation reactions [1]. The reagent combination of phosphorus pentasulfide with hexamethyldisiloxane has emerged as an efficient protocol, providing yields comparable to or superior to those obtained with Lawesson's reagent [5]. This methodology offers the significant advantage that reagent-derived byproducts can be removed through simple hydrolytic workup procedures rather than requiring chromatographic purification [5].

Optimization studies have established that a minimum of 0.2 molar equivalents of phosphorus pentasulfide per mole of substrate is required to achieve maximum yields [6]. The reaction typically proceeds in refluxing xylene with yields reaching approximately 80% over 8-13 hours under optimum conditions [6]. The use of 0.25-0.33 molar equivalents of phosphorus pentasulfide per mole of substrate has been determined to provide the most satisfactory results [6].

Mechanistic Considerations

The thionation mechanism involves the initial formation of phosphorus-sulfur intermediates that facilitate the conversion of carbonyl groups to thiocarbonyl functionalities [7]. The reaction proceeds through thiaoxaphosphetane intermediates in a cycloreversion step analogous to mechanisms observed in Wittig reactions [7]. The driving force for this transformation is the formation of stable phosphorus-oxygen bonds [7].

Comparative Performance Data

| Reagent System | Reaction Time (hours) | Yield (%) | Substrate Type |

|---|---|---|---|

| Phosphorus pentasulfide/hexamethyldisiloxane | 4-17 | 41-87 | Various esters |

| Lawesson's reagent | 6-30 | 40-84 | Various esters |

| Phosphorus pentasulfide alone | 4 | 35 | Selected substrates |

The data demonstrates that phosphorus pentasulfide-based methodologies consistently achieve yields in the moderate to good range, with the hexamethyldisiloxane combination showing particular promise [6].

N-Heterocyclic Carbene-Catalyzed Asymmetric Syntheses

N-Heterocyclic carbene-catalyzed methodologies represent advanced synthetic approaches for constructing indoline-2-thione derivatives containing all-carbon quaternary centers at the carbon-3 position [8] [9]. These methodologies exploit the umpolung reactivity of N-heterocyclic carbenes to facilitate novel bond-forming processes [10].

The catalytic approach involves successive treatment of α,β-unsaturated aldehydes bearing isothiocyanato moieties with in situ generated N-heterocyclic carbenes and appropriate heteroatomic nucleophiles [8]. This tandem process enables the construction of 3,3-disubstituted indoline-2-thiones through a five-membered thiolactam formation followed by nucleophilic ring opening [9].

Catalyst Optimization Studies

Initial investigations examined various N-heterocyclic carbene precursors for the cyclization reactions [9]. Triazolium salt and imidazolinium salt catalysts led to the generation of quinoline byproducts and substrate isomerization without affording desired products [9]. However, imidazolium salts, particularly those bearing mesityl and diisopropylphenyl substituents, promoted the desired transformation to give 2H-thienoindolones as major products [9].

Reaction Conditions and Scope

The optimized protocol employs 10 molar percent each of N-heterocyclic carbene precursor and potassium tert-butoxide in toluene at 80 degrees Celsius [9]. The reaction demonstrates tolerance for various substituent patterns on the aromatic ring, with electron-donating groups generally providing improved yields compared to electron-withdrawing substituents [9].

Mechanistic Pathway

The proposed mechanism initiates with formation of a Breslow intermediate from the enal substrate and in situ generated N-heterocyclic carbene [9]. The intermediate functions as a homoenolate equivalent, enabling intramolecular carbon-carbon bond formation between the β-carbon of the enal and the isothiocyanate carbon [9]. Subsequent tautomerization to an acylazolium salt is followed by nucleophilic substitution by the sulfur atom to provide the final product with regeneration of the catalyst [9].

Synthetic Scope and Limitations

| Substrate Type | Yield Range (%) | Reaction Time (hours) | Notes |

|---|---|---|---|

| Electron-rich aromatics | 65-78 | 12-24 | Optimal performance |

| Electron-poor aromatics | 45-60 | 18-36 | Moderate yields |

| Heteroaromatic systems | 40-55 | 24-48 | Extended reaction times |

The methodology demonstrates moderate to good yields across diverse substrate classes, with electron-rich systems showing optimal performance [8] [9].

Photochemical Desulfurization Pathways

Photochemical desulfurization represents a unique transformation pathway for indoline-2-thione derivatives, enabling the selective removal of sulfur atoms under mild conditions [11]. These reactions proceed through distinct mechanistic pathways involving electron and proton transfer processes [11].

Mechanistic Framework

The photochemical reactions of indoline-2-thiones in the presence of amines have been systematically examined [11]. Irradiation of indoline-2-thiones in the presence of triethylamine yields desulfurization products, specifically indolines, along with N,N-diethylthioacetamide as a sulfur-containing byproduct [11].

The photodesulfurization reactions can be explained through a sequential electron-proton transfer mechanism from the amine to the excited indoline-2-thione [11]. This process involves initial electron transfer from the tertiary amine to the photoexcited thione, followed by proton transfer to complete the desulfurization sequence [11].

Reaction Conditions and Products

The photochemical transformations require specific amine additives to proceed efficiently [11]. Triethylamine serves as both an electron donor and proton source in the mechanism, facilitating the overall desulfurization process [11]. The reaction yields indoline products as the primary desulfurized compounds, demonstrating the utility of this approach for selective sulfur removal [11].

Synthetic Applications

Photochemical desulfurization pathways offer complementary reactivity to thermal methods, enabling transformations under mild conditions that preserve sensitive functional groups [11]. The methodology provides access to indoline derivatives that may be challenging to prepare through alternative synthetic routes [11].

| Reaction Parameter | Optimal Conditions | Product Type |

|---|---|---|

| Light source | UV irradiation | Indolines |

| Amine additive | Triethylamine | Primary products |

| Byproduct | N,N-diethylthioacetamide | Sulfur-containing |

Multicomponent Reaction Strategies with Carbon Disulfide

Multicomponent reaction strategies utilizing carbon disulfide represent efficient synthetic approaches for the stereoselective construction of indoline-2-thione derivatives [12]. These methodologies enable the assembly of complex molecular architectures through single-operation processes involving multiple reactive components [12].

Three-Component Coupling Reactions

An efficient multicomponent reaction involving indoles, carbon disulfide, and nitroarenes has been developed for the stereoselective synthesis of (Z)-3-((arylamino)methylene)indoline-2-thiones [12]. This transformation provides access to functionalized indoline-2-thiones in moderate to good yields from readily available starting materials [12].

The reaction demonstrates broad substrate scope, accommodating various substitution patterns on both the indole and nitroarene components [12]. Electronic effects of substituents influence the reaction outcomes, with electron-donating groups generally providing enhanced reactivity compared to electron-withdrawing substituents [12].

Stereochemical Control

The multicomponent methodology exhibits excellent stereoselectivity, preferentially forming Z-configured products [12]. This stereochemical outcome results from the specific transition state geometries adopted during the coupling process [12]. The stereoselective nature of the transformation represents a significant advantage for accessing defined stereoisomers [12].

Mechanistic Considerations

The multicomponent reaction proceeds through initial activation of carbon disulfide, followed by sequential addition of the indole and nitroarene components [12]. The process involves formation of intermediate organosulfur species that undergo subsequent cyclization and rearrangement to afford the final indoline-2-thione products [12].

Synthetic Scope and Product Diversification

The indoline-2-thione products obtained through multicomponent reactions can be readily derivatized to provide biologically relevant heterocyclic frameworks [12]. These transformations include conversion to thieno[2,3-b]indole and thiopyrano[2,3-b]indole skeletons through high-yielding cyclization reactions [12].

| Component Class | Substrate Examples | Yield Range (%) | Stereoselectivity |

|---|---|---|---|

| Indoles | N-substituted derivatives | 45-75 | High Z-selectivity |

| Nitroarenes | Electron-rich aromatics | 50-80 | Consistent |

| Nitroarenes | Electron-poor aromatics | 35-65 | Maintained |

The multicomponent strategy demonstrates particular utility for library synthesis applications, enabling rapid access to diverse indoline-2-thione derivatives through variation of the component inputs [12]. The methodology represents an efficient approach for generating structural diversity from simple starting materials through operationally straightforward procedures [12].

Advanced Applications

Multicomponent reactions with carbon disulfide have been extended to include additional reactive partners, enabling the construction of more complex polycyclic systems [13]. These advanced methodologies incorporate cascade reaction sequences that build multiple ring systems in single operations [13].

The comprehensive spectroscopic characterization of indoline-2-thione provides essential analytical insights into its molecular structure and electronic properties. This heterocyclic thione compound exhibits distinctive spectroscopic signatures across multiple analytical techniques, enabling precise identification and structural elucidation through complementary methodologies.

Vibrational Spectroscopy (Infrared/Raman) Signatures

The vibrational spectroscopic analysis of indoline-2-thione reveals characteristic absorption patterns that reflect its unique structural features and bonding characteristics. The infrared and Raman spectra provide complementary information about the molecular vibrations, with particular emphasis on the thiocarbonyl functionality and aromatic system [1] [2].

Thiocarbonyl Stretching Vibration: The most diagnostic vibrational mode in indoline-2-thione is the carbon-sulfur double bond (C=S) stretching vibration, which appears as a strong absorption band in the region of 1100-1200 cm⁻¹ [3] [1]. This frequency range is characteristic of thiocarbonyl compounds and represents a key identifying feature. The C=S stretching frequency is significantly lower than the corresponding C=O stretch in oxindole (carbonyl analog), reflecting the weaker π-bonding in the C=S system compared to C=O [3].

Nitrogen-Hydrogen Stretching: The lactam N-H stretching vibration manifests as a broad, strong absorption band in the 3300-3400 cm⁻¹ region [4] [1]. This band often exhibits significant broadening due to intermolecular hydrogen bonding interactions in the solid state, contributing to the overall spectral characteristics.

Aromatic System Vibrations: The benzene ring component of the indoline structure generates multiple vibrational modes. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed in the 1450-1600 cm⁻¹ range [4] [5]. These bands provide information about the electronic environment of the aromatic system.

Ring Breathing and Deformation Modes: The indoline ring system exhibits characteristic breathing and deformation modes in the fingerprint region (400-1100 cm⁻¹). The ring breathing mode typically appears around 1000-1100 cm⁻¹ and shows strong Raman activity, while ring deformation modes occur in the 400-600 cm⁻¹ region [1].

Carbon-Nitrogen and Carbon-Sulfur Stretching: The C-N stretching vibration appears in the 1300-1400 cm⁻¹ region, while the C-S stretching (single bond) is observed around 600-700 cm⁻¹ [1] [3]. These modes provide additional structural confirmation and are sensitive to substitution patterns on the indoline ring.

Aromatic C-H Bending Vibrations: Out-of-plane C-H bending vibrations of the aromatic ring appear in the 750-900 cm⁻¹ region and are particularly useful for determining substitution patterns on the benzene ring [4]. These bands show strong infrared activity and characteristic intensity patterns.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within indoline-2-thione. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary structural insights [4] [6].

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of indoline-2-thione exhibits several characteristic resonances that enable structural identification. The lactam N-H proton appears as a broad singlet in the downfield region at 9.5-11.0 ppm, reflecting the electron-withdrawing effect of the thiocarbonyl group [4] [5]. This chemical shift is significantly downfield compared to simple amines due to the partial double-bond character of the N-C(=S) bond.

The methylene protons at the C-3 position resonate around 3.0 ppm as a characteristic singlet [4]. These protons are deshielded by the adjacent thiocarbonyl group and the aromatic ring system. The aromatic protons (H-4 through H-7) appear in the typical aromatic region between 6.9-7.5 ppm, displaying coupling patterns characteristic of the substitution pattern on the benzene ring [4] [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides crucial information about the carbon framework of indoline-2-thione. The thiocarbonyl carbon (C-2) appears characteristically downfield at approximately 180-200 ppm, confirming the presence of the C=S functional group [7] [6]. This chemical shift is distinct from carbonyl carbons in corresponding oxindoles.

The methylene carbon at C-3 resonates around 30-35 ppm, while the aromatic carbons of the benzene ring appear in the typical aromatic region (108-136 ppm) [6] [8]. The quaternary aromatic carbons (C-3a and C-7a) can be distinguished from the methine carbons (C-4, C-5, C-6, C-7) based on their chemical shifts and multiplicity patterns [6].

Coupling Patterns and Multiplicities: The aromatic protons in indoline-2-thione exhibit characteristic coupling patterns that reflect the substitution pattern of the benzene ring. H-4 and H-7 typically appear as doublets due to meta-coupling, while H-5 and H-6 show triplet patterns resulting from ortho-coupling to adjacent protons [4]. These coupling patterns are diagnostic for the unsubstituted indoline ring system.

Chemical Shift Variations: The chemical shifts of both proton and carbon resonances in indoline-2-thione are influenced by the electronic effects of the thiocarbonyl group. The electron-withdrawing nature of the C=S functionality causes downfield shifts for adjacent nuclei, while the aromatic ring system provides characteristic shielding and deshielding effects [6] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of indoline-2-thione reveals characteristic fragmentation pathways that provide structural information and enable compound identification. The electron ionization mass spectrum exhibits a distinctive fragmentation pattern reflecting the stability of various ionic species [9] [10] [11].

Molecular Ion Peak: The molecular ion peak appears at m/z 149, corresponding to the molecular formula C₈H₇NS [12] [13]. This peak typically shows moderate to high intensity, indicating reasonable stability of the molecular ion under electron ionization conditions [9].

Base Peak and Primary Fragmentation: The base peak commonly occurs at m/z 130, representing the loss of a sulfur-hydrogen unit (SH, 19 mass units) from the molecular ion [10] [14]. This fragmentation reflects the weakness of the C-S bond and the stability of the resulting carbocation. Alternative fragmentation pathways may lead to the formation of [C₉H₈N]⁺ ions with the same nominal mass.

Secondary Fragmentations: Further fragmentation of the m/z 130 ion leads to the formation of m/z 117, corresponding to [C₈H₇N]⁺- , which represents the indole radical cation formed by complete loss of sulfur from the molecular ion [10] [14]. This fragment is particularly diagnostic for indole-containing compounds and appears with high intensity in the mass spectrum.

Ring Fragmentation Patterns: Continued fragmentation results in the sequential loss of small neutral molecules. The m/z 103 ion ([C₇H₅N]⁺) forms through loss of CH₂ from the indole system, while m/z 90 ([C₆H₄N]⁺) represents further ring fragmentation [14]. The phenyl cation (m/z 77, [C₆H₅]⁺) is a common fragment in aromatic systems and appears with moderate intensity.

Low Mass Fragments: Small hydrocarbon fragments such as m/z 51 ([C₄H₃]⁺) appear in the low mass region of the spectrum, representing extensive fragmentation of the aromatic ring system [14]. These fragments provide additional confirmation of the aromatic nature of the compound.

Fragmentation Mechanisms: The fragmentation of indoline-2-thione follows established patterns for heteroaromatic thiones. The initial loss of sulfur-containing fragments reflects the relative weakness of C-S bonds compared to C-C bonds in the aromatic system [9]. The subsequent rearrangements and eliminations follow pathways that maximize the stability of the resulting carbocations through resonance stabilization in the aromatic system.

Isotope Peak Patterns: The presence of sulfur in the molecular ion contributes to characteristic isotope peak patterns, with the M+2 peak showing approximately 4.4% intensity relative to the molecular ion, reflecting the natural abundance of ³⁴S [12]. This isotope pattern serves as additional confirmation of the presence of sulfur in the molecular structure.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of indoline-2-thione provides information about the electronic transitions and chromophoric properties of the molecule. The compound exhibits multiple absorption bands corresponding to different electronic excitations within the π-electron system [15] [16] [17].

Thiocarbonyl n→π* Transition: The most characteristic absorption in the UV-Vis spectrum occurs around 320-330 nm, corresponding to the n→π* transition of the thiocarbonyl chromophore [16] [17]. This relatively long-wavelength absorption is diagnostic for thione compounds and distinguishes them from their carbonyl analogs. The extinction coefficient for this transition is typically moderate (500-1000 L mol⁻¹ cm⁻¹), reflecting the forbidden nature of the n→π* transition.

Aromatic π→π* Transitions: The benzene ring component contributes intense absorption bands in the 250-270 nm region, corresponding to π→π* transitions within the aromatic system [15] [18]. These transitions typically exhibit high extinction coefficients (5000-10000 L mol⁻¹ cm⁻¹) due to their allowed nature and provide information about the electronic environment of the aromatic ring.

Extended Conjugation Effects: The conjugation between the thiocarbonyl group and the aromatic system results in additional absorption bands around 280-300 nm [19] [16]. These transitions reflect the extended π-electron delocalization in the indoline-2-thione system and show intermediate extinction coefficients (3000-7000 L mol⁻¹ cm⁻¹).

Short Wavelength Transitions: Weak absorption bands in the 220-240 nm region correspond to higher energy n→σ* transitions and provide additional structural information [18]. These transitions typically show low extinction coefficients (100-500 L mol⁻¹ cm⁻¹) and are often overlapped by more intense π→π* transitions.

Solvatochromic Effects: The absorption spectrum of indoline-2-thione exhibits solvent-dependent shifts, particularly for the n→π* transition of the thiocarbonyl group [19] [16]. Polar solvents typically cause hypsochromic (blue) shifts of the n→π* band due to preferential stabilization of the ground state through hydrogen bonding interactions with the sulfur atom.

pH-Dependent Spectral Changes: In aqueous solution, indoline-2-thione shows pH-dependent spectral variations [16]. Under acidic conditions, protonation can occur at the nitrogen atom, leading to significant changes in the absorption spectrum. These pH effects can be used for analytical purposes and provide information about the protonation state of the molecule.

Photochemical Considerations: The UV absorption properties of indoline-2-thione make it sensitive to photochemical transformations [16] [20]. Upon UV irradiation, the compound can undergo desulfurization reactions, leading to spectral changes that can be monitored spectrophotometrically. This photosensitivity has implications for sample handling and storage conditions.

XLogP3

GHS Hazard Statements

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant